2-Chloro-7-iodoquinoline
Description
Significance of Halogenated Quinoline (B57606) Scaffolds in Modern Organic Synthesis
Halogenated quinolines are highly valued as versatile intermediates in the synthesis of more complex molecules. The presence of one or more halogen atoms provides reactive handles for a variety of chemical transformations, most notably transition-metal-catalyzed cross-coupling reactions. nih.gov These reactions, including the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination, allow for the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. nih.govchemicalforums.comwikipedia.org
The nature and position of the halogen atoms on the quinoline ring dictate the regioselectivity of these coupling reactions. For instance, the differing reactivity of chlorine, bromine, and iodine atoms allows for sequential and site-selective modifications of polyhalogenated quinolines. Generally, the reactivity of aryl halides in these catalytic cycles follows the order I > Br > Cl, a trend attributed to the decreasing bond dissociation energy of the carbon-halogen bond. nih.gov This differential reactivity is a powerful tool for synthetic chemists, enabling the construction of complex molecular architectures from relatively simple dihaloquinoline precursors.
Historical and Contemporary Research Trajectories for Dihaloquinolines
Research into dihaloquinolines has evolved significantly over the years. Early investigations often focused on the fundamental reactivity and synthesis of these compounds. More recently, the focus has shifted towards their application as key building blocks in the synthesis of biologically active compounds and functional materials. The development of sophisticated palladium-catalyzed cross-coupling reactions has been a major driver of this shift, allowing for the previously challenging synthesis of highly substituted quinoline derivatives. rsc.org
Contemporary research continues to explore the synthesis of novel dihaloquinolines and the optimization of reaction conditions for their selective functionalization. For example, studies on compounds like 4,7-dichloroquinoline (B193633) and 7-chloro-4-iodoquinoline (B1588978) have demonstrated the feasibility of regioselective Suzuki cross-coupling reactions, highlighting the influence of the halogen's position on the reaction outcome. cdnsciencepub.com The insights gained from these studies are often applicable to other dihaloquinoline isomers, including 2-Chloro-7-iodoquinoline.
Overview of Key Research Areas Pertaining to the this compound Motif
The this compound motif is of particular interest due to the distinct reactivity of the two different halogen atoms. The iodine at the 7-position is significantly more reactive in palladium-catalyzed cross-coupling reactions than the chlorine at the 2-position. This reactivity difference allows for selective functionalization at the C7 position while leaving the C2 chloro substituent intact for subsequent transformations.
Key research areas involving the this compound scaffold include:
Regioselective Cross-Coupling Reactions: The differential reactivity of the C-I and C-Cl bonds is exploited to introduce a wide range of substituents at the C7 position.
Synthesis of Biologically Active Molecules: The scaffold serves as a precursor for the synthesis of compounds with potential therapeutic applications. For instance, derivatives such as 2-Chloro-7-iodoquinolin-3-amine and this compound-3-carboxylic acid have been synthesized, indicating the utility of this core in medicinal chemistry. chemsrc.combldpharm.com
Development of Novel Synthetic Methodologies: The unique reactivity of this compound makes it an excellent substrate for developing and testing new catalytic systems and reaction conditions for selective C-X bond functionalization.
While specific data for the parent this compound is not extensively documented in publicly available literature, its derivatives are commercially available, and its reactivity can be inferred from studies on analogous compounds.
Table 1: Physicochemical Properties of Halogenated Quinolines
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Physical Form | Melting Point (°C) |
| 2-Chloro-7-iodoquinolin-3-amine | 2749346-19-6 | C₉H₆ClIN₂ | 304.51 | - | - |
| 3-Bromo-2-chloro-7-iodoquinoline | 2086768-49-0 | C₉H₄BrClIN | 368.40 | Solid | - |
| 7-Chloro-4-iodoquinoline | 98591-57-2 | C₉H₅ClIN | 289.50 | Solid | 125-129 |
| 2-Chloro-6-iodo-quinoline | 124467-20-5 | C₉H₅ClIN | 289.50 | Solid | - |
| 2-chloro-7-methylquinoline (B2438791) | 4295-12-9 | C₁₀H₈ClN | 177.63 | - | - |
Data for some compounds is incomplete in the available search results. chemsrc.comsigmaaldrich.comsigmaaldrich.comfluorochem.co.ukchemicalbook.com
The strategic placement of a chloro and an iodo group on the quinoline ring, as seen in this compound, provides a powerful platform for the generation of molecular diversity. The predictable and differential reactivity of the carbon-halogen bonds allows for a stepwise and controlled approach to the synthesis of complex, highly functionalized quinoline derivatives, underscoring the importance of this compound as a valuable building block in modern organic synthesis.
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-7-iodoquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClIN/c10-9-4-2-6-1-3-7(11)5-8(6)12-9/h1-5H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPUNFKVZAKYYLN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CC(=N2)Cl)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClIN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.50 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Chloro 7 Iodoquinoline and Analogous Halogenated Quinoline Scaffolds
Direct Synthetic Routes to 2-Chloro-7-iodoquinoline
Direct, one-pot synthesis of this compound is not extensively documented in the scientific literature, likely due to the challenges in achieving regioselective control with two different halogens. The direct halogenation of the quinoline (B57606) ring typically results in a mixture of products, making the isolation of a specific dihalo-substituted isomer difficult. The reactivity of the quinoline ring towards electrophilic substitution is position-dependent, further complicating direct halogenation approaches. Therefore, multi-step synthetic sequences are generally favored for the preparation of such specifically substituted quinolines.
Multi-Step Synthetic Sequences Employing Strategic Halogenation and Functionalization
A more practical and controllable approach to this compound involves a multi-step synthesis. This allows for the sequential and regioselective introduction of the halogen atoms and other functional groups. These strategies often rely on the synthesis of a halogenated quinoline precursor followed by further functionalization.
Regioselective Halogenation Strategies for Quinoline Derivatives
Achieving regioselectivity in the halogenation of quinolines is a critical aspect of synthesizing specifically substituted derivatives. Various methods have been developed to control the position of halogenation on the quinoline ring system. For instance, an operationally simple and metal-free protocol for the C5-H halogenation of 8-substituted quinoline derivatives has been established. researchgate.net This method utilizes trihaloisocyanuric acid as the halogen source and proceeds at room temperature with high regioselectivity. researchgate.net While this specific example targets the C5 position, it highlights the potential for developing highly regioselective halogenation reactions on the quinoline core.
Another approach involves the electrophilic cyclization of N-(2-alkynyl)anilines, which can afford 3-halogen-containing quinolines in moderate to good yields. nih.gov This method demonstrates the introduction of a halogen at the 3-position during the formation of the quinoline ring itself. The choice of halogenating agent, such as iodine monochloride (ICl), iodine (I₂), or bromine (Br₂), determines the halogen incorporated. nih.gov
The table below summarizes representative conditions for regioselective halogenation of quinoline derivatives.
| Substrate | Reagent | Solvent | Temperature | Position of Halogenation | Yield |
| 8-Substituted Quinoline | Trihaloisocyanuric acid | Not specified | Room Temperature | C5 | Good to Excellent researchgate.net |
| N-(2-alkynyl)aniline | ICl, I₂, or Br₂ | Not specified | Not specified | C3 | Moderate to Good nih.gov |
Synthesis of Halogenated Quinoline Precursors
The synthesis of mono- or di-halogenated quinolines often serves as the initial step in the preparation of more complex derivatives like this compound. These precursors can then undergo further functionalization.
A key synthetic intermediate that could potentially lead to this compound is 7-chloro-4-iodoquinoline (B1588978). The synthesis of this and related 4-substituted 7-chloroquinolines can be achieved through the magnesiation of 7-chloroquinolines. durham.ac.uk This involves the generation of mixed lithium-magnesium intermediates that can then react with various electrophiles. durham.ac.uk For instance, an iodo-magnesium exchange reaction on 7-chloro-4-iodoquinoline can generate a reactive organomagnesium species at the 4-position. durham.ac.uk
The synthesis of 7-chloro-4-(piperazin-1-yl)-quinoline, a key intermediate for the antimalarial drug piperaquine, often starts from 4,7-dichloroquinoline (B193633). google.com This highlights the utility of dihaloquinolines as precursors. The synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide also commences from 4,7-dichloroquinoline, involving a three-step sequence of N-oxidation, C2-amide formation, and C4 nucleophilic aromatic substitution (SNAr). mdpi.com
The following table outlines a general approach for the functionalization of 7-chloroquinolines.
| Starting Material | Reagents | Intermediate | Electrophile | Product | Yield |
| 7-Chloro-4-iodoquinoline | i-PrMgCl·LiCl | 7-Chloroquinolin-4-yl magnesium chloride | Benzaldehyde | (7-Chloroquinolin-4-yl)(phenyl)methanol | Not specified durham.ac.uk |
| 4,7-Dichloroquinoline | Piperazine, K₂CO₃ | - | - | 7-Chloro-4-(piperazin-1-yl)quinoline | 82-86% google.com |
| 4,7-Dichloroquinoline | m-CPBA | 4,7-Dichloroquinoline 1-oxide | - | 4,7-Dichloroquinoline 1-oxide | Not specified mdpi.com |
The synthesis of various dihaloquinoline intermediates is crucial for accessing a range of functionalized quinolines. For example, 2,3-dibromoquinoline (B82864) can be prepared from 3-bromoquinoline (B21735) via a C2-deprotonation using TMPMgCl·LiCl followed by quenching with 1,2-dibromo-1,1,2,2-tetrachloroethane. acs.org This demonstrates a regioselective approach to introducing a second halogen atom.
The synthesis of 2-chloro-7-methylquinoline (B2438791) can be achieved from 1,7-dimethyl-2(1H)-quinolinone by heating with trichloroisocyanuric acid and triphenylphosphine (B44618). chemicalbook.com This reaction proceeds in good yield and provides a route to 2-chloroquinoline (B121035) derivatives. A similar strategy could potentially be adapted for the synthesis of this compound from a suitable 7-iodo-2-quinolone precursor.
Functional Group Interconversion Strategies to Introduce Halogens
Functional group interconversions are a powerful tool for introducing halogens onto a pre-existing quinoline scaffold. For example, a hydroxyl group can be converted to a chloro group using reagents like phosphorus oxychloride (POCl₃). This is a common strategy in the synthesis of chloro-substituted heterocycles. Similarly, amino groups can be converted to iodo groups via the Sandmeyer reaction. These well-established transformations provide reliable methods for the late-stage introduction of halogen atoms, which can be crucial for the synthesis of complex molecules like this compound.
Sustainable and Efficient Synthetic Protocols for Halogenated Quinolines
The pursuit of green chemistry has led to the development of synthetic methods for halogenated quinolines that are both environmentally benign and highly efficient. These protocols often involve metal-free conditions, the use of safer reagents, and milder reaction conditions, moving away from traditional methods that can be hazardous and wasteful.
A plausible and efficient pathway to synthesize this compound involves a sequential halogenation strategy. This would likely begin with the regioselective iodination of the quinoline core at the 7-position, followed by a selective chlorination at the 2-position.
Step 1: Iodination at the C7 Position
One sustainable approach for the iodination of the quinoline ring is through electrophilic aromatic substitution. Research has shown that the use of N-iodosuccinimide (NIS) as an iodinating agent offers a milder and more selective alternative to harsher reagents. The reaction can be carried out in a suitable solvent under controlled temperature conditions to favor iodination at the desired position. The regioselectivity of this reaction is a critical aspect, and while direct C7 iodination can be challenging, certain directing groups on the quinoline ring can facilitate this.
Step 2: Chlorination at the C2 Position
Following the synthesis of 7-iodoquinoline, the subsequent chlorination at the 2-position is a key step. A sustainable method for this transformation involves the use of phosphorus oxychloride (POCl₃) under controlled conditions. While POCl₃ is a strong reagent, its use can be optimized to improve the sustainability of the process, for instance by minimizing its excess and recycling the solvent. Another greener alternative that has been explored for the chlorination of quinoline N-oxides is the use of triphenylphosphine (PPh₃) in the presence of a chlorine source like trichloroisocyanuric acid (TCCA). This method often proceeds with high regioselectivity for the C2 position. researchgate.net
An alternative, more direct approach to halogenated quinolines involves C-H activation. Metal-free protocols for the regioselective halogenation of 8-substituted quinolines have been developed, utilizing inexpensive and atom-economical trihaloisocyanuric acids as the halogen source. nih.govresearchgate.net These reactions can proceed at room temperature and under an open-air atmosphere, representing a significant advancement in sustainable synthesis. nih.govresearchgate.net
Electrochemical methods also present a green and efficient route for the halogenation of quinolines. For instance, the C3-H halogenation of quinoline-4(1H)-ones has been achieved using potassium halides as both the halogenating agent and the electrolyte in an undivided cell. acs.org This method avoids the use of chemical oxidants and offers high regioselectivity. acs.org
The table below summarizes various sustainable and efficient methods for the halogenation of quinoline scaffolds, which could be adapted for the synthesis of this compound.
| Halogenation Method | Reagents and Conditions | Key Features | Typical Position of Halogenation |
| Metal-Free C-H Halogenation | Trihaloisocyanuric acid, acetonitrile, room temperature | Operationally simple, atom-economical, proceeds under air. acs.org | C5 on 8-substituted quinolines. acs.org |
| Aqueous Halogenation | N-halosuccinimides (NCS, NBS, NIS), water | Metal-free, no additional oxidants, short reaction time. rsc.org | C5 on quinoline derivatives. rsc.org |
| Electrochemical Halogenation | Potassium halides, electrolysis in an undivided cell | Environmentally friendly, avoids chemical oxidants, high regioselectivity. acs.org | C3 on quinoline-4(1H)-ones. acs.org |
| N-Oxide Mediated Chlorination | PPh₃/Cl₃CCN | Highly efficient and selective for N-heterocyclic chlorides. researchgate.net | C2 on quinoline N-oxides. researchgate.net |
| Radical-Based Iodination | K₂S₂O₈, NaI | Direct C-H iodination, scalable. scispace.com | C3 on quinolines and quinolones. scispace.com |
Detailed research findings indicate that the choice of synthetic route and the reaction conditions are crucial for achieving high yields and regioselectivity. For the synthesis of a di-substituted quinoline like this compound, a multi-step synthesis is often necessary. The development of one-pot reactions or tandem processes where both halogenations can occur sequentially without the isolation of intermediates is a promising area for future research to further enhance the efficiency and sustainability of these synthetic protocols.
Advanced Reactivity and Transformation Chemistry of 2 Chloro 7 Iodoquinoline
Regioselective Functionalization Strategies
The differential reactivity of the C-Cl and C-I bonds, as well as the various C-H bonds on the quinoline (B57606) ring system, can be exploited to achieve site-selective modifications.
Directed Metalation Reactions Utilizing Organolithium, Organomagnesium, and Organozinc Reagents
Directed ortho metalation (DoM) is a powerful strategy for the functionalization of aromatic and heteroaromatic compounds. wikipedia.orgorganic-chemistry.org In the case of quinolines, the nitrogen atom can act as a directing group, facilitating deprotonation at the adjacent C8 position. However, the presence of halogens introduces both steric and electronic complexities.
Organolithium reagents, such as n-butyllithium, are commonly employed for such transformations. The strong Lewis basicity of the organolithium compound coordinates with the quinoline nitrogen, leading to deprotonation at the sterically accessible and kinetically favored ortho position.
Mixed lithium-magnesium reagents, for instance, a combination of a Grignard reagent with a lithium salt (e.g., LiCl), have been shown to be effective for the magnesiation of haloquinolines. durham.ac.uk For example, the iodo-magnesium exchange reaction is a well-established method for generating organomagnesium intermediates. wikipedia.orgmasterorganicchemistry.comyoutube.com In the context of 2-chloro-7-iodoquinoline, the greater reactivity of the C-I bond compared to the C-Cl bond would allow for selective formation of a magnesium reagent at the C7 position. This organomagnesium intermediate can then be transmetalated with zinc chloride to generate the corresponding organozinc reagent, which is a valuable precursor for cross-coupling reactions. durham.ac.uk
Table 1: Potential Directed Metalation and Exchange Reactions of this compound
| Reagent(s) | Expected Primary Site of Reaction | Resulting Intermediate | Potential Subsequent Reactions |
| n-BuLi | C8 | 8-Lithio-2-chloro-7-iodoquinoline | Trapping with various electrophiles |
| i-PrMgCl·LiCl | C7 (Iodo-magnesium exchange) | 2-Chloro-7-(magnesio)quinoline | Reaction with aldehydes, ketones, etc. |
| Mg, then ZnCl₂ | C7 (Iodo-magnesium exchange followed by transmetalation) | 2-Chloro-7-(zincio)quinoline | Negishi cross-coupling |
This table is illustrative of expected reactivity based on established principles of organometallic chemistry.
Carbon-Hydrogen (C-H) Activation Methodologies for Quinoline Ring Functionalization
Transition metal-catalyzed C-H activation has emerged as a powerful and atom-economical tool for the functionalization of heterocycles. nih.gov Palladium catalysis is particularly prevalent in this area. rsc.orgnih.govmdpi.com For quinoline derivatives, C-H activation can be directed to various positions depending on the catalyst, ligands, and directing groups.
While specific studies on the C-H activation of this compound are not extensively documented, general principles can be applied. The pyridine (B92270) ring of the quinoline is generally more electron-deficient and can be susceptible to C-H functionalization. Palladium-catalyzed reactions, often in the presence of an oxidant, can lead to arylation, alkenylation, or acylation at positions such as C3, C4, or C8. The inherent directing ability of the quinoline nitrogen can favor functionalization at the C8 position. However, the steric hindrance from the iodine at C7 might influence the regioselectivity.
Table 2: Potential C-H Functionalization Reactions on the Quinoline Ring of this compound
| Reaction Type | Catalyst/Reagents | Potential Site of Functionalization | Product Type |
| Arylation | Pd(OAc)₂, Ligand, Aryl boronic acid | C3, C4, C8 | Aryl-substituted this compound |
| Alkenylation | Pd(OAc)₂, Ligand, Alkene | C3, C4 | Alkenyl-substituted this compound |
| Acylation | Pd(OAc)₂, Ligand, Acyl source | C4 | Acyl-substituted this compound |
This table represents potential applications of known C-H activation methodologies to the this compound scaffold.
Nucleophilic Substitution Reactions at Halogenated Positions
Nucleophilic aromatic substitution (SNAr) is a key reaction for modifying halo-substituted aromatic and heteroaromatic rings, particularly when the ring is activated by electron-withdrawing groups. wikipedia.orgsemanticscholar.orgmasterorganicchemistry.comlibretexts.orgpressbooks.pub The quinoline ring system, especially with the electron-withdrawing effect of the nitrogen atom, facilitates such reactions.
In this compound, the chlorine atom at the C2 position is significantly more activated towards nucleophilic attack than the iodine atom at the C7 position. This is due to the C2 position being alpha to the ring nitrogen, which can stabilize the negatively charged Meisenheimer intermediate formed during the reaction. pressbooks.pub The C7 position, being on the carbocyclic ring, is less activated.
This differential reactivity allows for selective substitution at the C2 position with a variety of nucleophiles, including alkoxides, amines, and thiols, while leaving the C7-iodo group intact for subsequent transformations like cross-coupling reactions.
Table 3: Regioselective Nucleophilic Substitution of this compound
| Nucleophile | Reagent Example | Expected Product |
| Alkoxide | Sodium methoxide (B1231860) (NaOMe) | 2-Methoxy-7-iodoquinoline |
| Amine | Aniline (PhNH₂) | 2-(Phenylamino)-7-iodoquinoline |
| Thiol | Sodium thiophenoxide (NaSPh) | 2-(Phenylthio)-7-iodoquinoline |
Intermediates in Organic Synthesis
The ability of this compound to be selectively transformed into various reactive intermediates underscores its utility as a versatile building block in organic synthesis.
Generation and Reactivity of Organometallic Species (e.g., Magnesium and Zinc Halide Intermediates)
As discussed in section 3.2.1, the selective generation of organometallic species from this compound is a key strategy for its elaboration. The formation of a Grignard reagent at the C7 position via iodo-magnesium exchange is a facile process. wikipedia.orgmasterorganicchemistry.comyoutube.com
The resulting magnesium halide intermediate is a potent nucleophile and can react with a wide range of electrophiles. For instance, reaction with aldehydes or ketones will yield secondary or tertiary alcohols, respectively. libretexts.org Reaction with carbon dioxide will produce a carboxylic acid. libretexts.org
Furthermore, the transmetalation of the Grignard reagent to an organozinc species provides a more stable intermediate that is highly effective in palladium-catalyzed cross-coupling reactions, such as the Negishi coupling. durham.ac.uk This allows for the introduction of aryl, vinyl, or alkyl groups at the C7 position.
Strategic Use of this compound in Multicomponent Reactions
Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a complex product, are highly valued for their efficiency and atom economy. baranlab.org Isocyanide-based MCRs, such as the Ugi and Passerini reactions, are prominent examples. nih.govwikipedia.orgorganic-chemistry.orgnu.edu.kz
While direct examples of this compound in MCRs are not prevalent in the literature, its functional groups suggest potential applications. For instance, if the chloro or iodo group were to be converted into a functional group that can participate in an MCR, such as an aldehyde or an amine, the resulting quinoline derivative could be incorporated into complex molecular scaffolds.
For example, conversion of the C7-iodo group to an aldehyde via a Grignard reaction with a suitable formylating agent would yield 2-chloroquinoline-7-carbaldehyde. This aldehyde could then serve as the carbonyl component in a Passerini or Ugi reaction. The Passerini reaction involves an aldehyde, a carboxylic acid, and an isocyanide to form an α-acyloxy amide. wikipedia.orgorganic-chemistry.org The Ugi reaction expands on this by including an amine, leading to the formation of a bis-amide. nih.govnu.edu.kz The presence of the chloro group at C2 and the quinoline nitrogen would offer further sites for post-MCR modifications.
Spectroscopic Elucidation and Computational Analysis of 2 Chloro 7 Iodoquinoline
Quantum Chemical Computations for Molecular Structure and Electronic Properties
Computational studies are essential for predicting the behavior and properties of molecules. For halogenated quinolines, these methods provide a foundational understanding of their electronic structure and reactivity.
Density Functional Theory (DFT) Studies of Ground State Geometries and Energies
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For derivatives of quinoline (B57606), DFT calculations, often using the B3LYP functional with various basis sets, are employed to determine optimized molecular geometries, bond lengths, and bond angles in the ground state. dergi-fytronix.comsid.irnih.gov
In analogous studies on related compounds like 5-chloro-7-iodoquinolin-8-ol and 2-chloro-7-methylquinoline-3-carbaldehyde, DFT has been used to calculate structural parameters and thermodynamic properties. dergi-fytronix.comsid.ir For instance, in a study of 2-chloroquinoline-3-carboxaldehyde, the theoretically calculated bond length for C–Cl was found to be 1.751 Å, which closely matched experimental data. nih.gov Such calculations provide a reliable representation of the molecule's geometry.
Table 1: Representative Theoretical Bond Lengths in Chloro-Substituted Quinolines
| Bond | Theoretical Bond Length (Å) |
|---|---|
| C–Cl | 1.751 |
| C–C | 1.375 - 1.487 |
| C–H | 1.083 - 1.112 |
| C=O | 1.206 |
Note: Data is based on calculations for 2-chloroquinoline-3-carboxaldehyde and serves as an illustrative example of DFT applications. nih.gov
Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and Electronic Transitions
Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for calculating the electronic excited states of molecules. rsc.orguci.educhemrxiv.org This approach can predict absorption spectra by determining the energies of vertical electronic transitions from the ground state to various excited states.
For quinoline derivatives such as 2-chloro-7-methylquinoline-3-carbaldehyde, TD-DFT calculations have been performed to analyze oscillator strength and excitation energies. dergipark.org.tr These studies help identify the nature of electronic transitions, such as π→π* and n→π*, and their corresponding energies. For example, the HOMO-LUMO transition for this related molecule was found to correspond to the S0→S2 transition, with calculated excitation energies around 3.75 eV. dergipark.org.tr This type of analysis is crucial for understanding the photophysical properties of the molecule.
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis provides a framework for understanding chemical bonding by translating the complex, delocalized molecular orbitals of a calculated wavefunction into localized orbitals that align with classical Lewis structures of bonds, lone pairs, and core orbitals. nih.govq-chem.comwisc.edu This method allows for the investigation of charge transfer and hyperconjugative interactions within a molecule. nih.govscilit.com
In studies of related quinoline compounds like 5-chloro-7-iodoquinolin-8-ol and 2-chloro-7-methylquinoline-3-carbaldehyde, NBO analysis has been used to examine intramolecular interactions and stabilization energies. dergi-fytronix.comsid.ir The analysis reveals donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals, quantifying the stabilization energy associated with electron delocalization. For instance, computational studies on analogous chloro-iodo quinoline derivatives have indicated significant charge transfer from the lone pairs of the halogen atoms. vulcanchem.com
Table 2: Illustrative NBO Analysis Concepts
| Interaction Type | Description | Significance |
|---|---|---|
| Donor-Acceptor | Interaction between a filled (donor) NBO and an empty (acceptor) NBO. | Stabilizes the molecule through electron delocalization. |
| Hyperconjugation | Delocalization of electrons from a filled bonding or lone pair orbital to an adjacent antibonding orbital. | Contributes to molecular stability and influences geometry. |
Frontier Molecular Orbital (HOMO-LUMO) Analysis and Energy Gaps
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in a molecule's chemical reactivity and electronic properties. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. researchgate.net
A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. sid.ir Conversely, a small gap indicates a molecule is more prone to chemical reactions. For the related compound 5-chloro-7-iodoquinolin-8-ol, the HOMO-LUMO energy gap was calculated to understand the charge transfer within the molecule. sid.ir Similarly, for 2-chloro-7-methylquinoline-3-carbaldehyde, the energy gap was determined to be approximately 3.75 eV. dergipark.org.tr This analysis is fundamental to predicting how the molecule will interact with other species.
Table 3: Key Parameters from Frontier Molecular Orbital Analysis
| Parameter | Description |
|---|---|
| HOMO Energy | Energy of the highest occupied molecular orbital; related to the electron-donating ability. |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital; related to the electron-accepting ability. |
Advanced Spectroscopic Characterization Techniques
While computational methods provide theoretical insights, experimental techniques are necessary to determine the actual structure of a compound in the solid state.
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. This technique provides precise measurements of bond lengths, bond angles, and crystal packing, offering unambiguous structural proof.
While a specific crystal structure for 2-chloro-7-iodoquinoline was not found in the search results, the technique has been successfully applied to numerous quinoline derivatives. For example, the crystal structure of 7-iodo-8-hydroxyquinoline was determined to resolve ambiguity about its isomeric form. researchgate.net In another study, the molecular structures of several organoruthenium complexes with halogen-substituted 8-hydroxyquinoline (B1678124) ligands were confirmed by single-crystal X-ray diffraction analysis. acs.org These examples underscore the power of X-ray crystallography in providing conclusive structural data for complex quinoline-based molecules.
Vibrational Spectroscopy (Fourier-Transform Infrared and Raman Spectroscopy) for Molecular Vibrations
Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) techniques, serves as a powerful tool for identifying the functional groups and elucidating the molecular structure of a compound. The vibrational modes of a molecule, which correspond to the stretching and bending of its bonds, are sensitive to the mass of the atoms and the strength of the chemical bonds connecting them. For this compound, the presence of heavy atoms like chlorine and iodine, in addition to the rigid quinoline ring, results in a complex and characteristic vibrational spectrum.
In a study on the closely related 5-chloro-7-iodoquinolin-8-ol, both FT-IR and FT-Raman spectra were recorded and analyzed with the aid of quantum chemical calculations using Density Functional Theory (DFT) and Hartree-Fock (HF) methods. sid.ir The experimental FT-IR spectrum was recorded in the 4000–400 cm⁻¹ range, and the FT-Raman spectrum was recorded between 3500–100 cm⁻¹. sid.ir A similar approach can be used to predict and understand the vibrational spectrum of this compound.
The vibrational assignments for the quinoline ring are of particular interest. The C-H stretching vibrations of the aromatic rings typically appear in the 3100-3000 cm⁻¹ region. sid.ir For 5-chloro-7-iodoquinolin-8-ol, these were observed in both the FT-IR and FT-Raman spectra. sid.ir Similarly, C-C stretching vibrations within the quinoline ring are expected in the 1600-1400 cm⁻¹ range.
The vibrations involving the halogen substituents are of significant diagnostic value. The C-Cl stretching vibration is generally observed in the 800-600 cm⁻¹ region. In the case of 5-chloro-7-iodoquinolin-8-ol, the C-Cl stretching mode was identified and assigned based on computational predictions. sid.ir The C-I stretching vibration is expected at a lower frequency, typically below 600 cm⁻¹, due to the larger mass of the iodine atom. The precise positions of these bands in this compound would be influenced by their substitution positions on the quinoline ring.
A detailed interpretation of the vibrational spectra is greatly enhanced by computational analysis, which can provide theoretical frequencies and their corresponding vibrational modes. The table below presents a selection of calculated vibrational wavenumbers and their assignments for 5-chloro-7-iodoquinolin-8-ol, which can serve as a reference for interpreting the spectrum of this compound. sid.ir
| Wavenumber (cm⁻¹) | Assignment |
| ~3050 | C-H Stretching |
| ~1610 | C=C Stretching |
| ~1560 | Quinoline Ring Stretching |
| ~1280 | C-H In-plane Bending |
| ~820 | C-H Out-of-plane Bending |
| ~790 | C-Cl Stretching |
| <600 | C-I Stretching |
Note: The table is based on data for the related compound 5-chloro-7-iodoquinolin-8-ol and serves as an illustrative guide for this compound. sid.ir
Matrix Isolation Spectroscopy for Gas-Phase Studies
Matrix isolation is an experimental technique that involves trapping a molecule of interest in a rigid, inert matrix (such as argon or nitrogen) at low temperatures. This method allows for the study of individual molecules in the gas phase, free from intermolecular interactions that are present in the solid or liquid state. The resulting high-resolution spectra provide detailed information about the molecular structure and vibrational modes.
As of the current literature survey, no specific studies employing matrix isolation spectroscopy for the investigation of this compound have been reported. However, this technique would be highly valuable for obtaining a more precise understanding of its fundamental vibrational frequencies. By isolating the molecule, spectral line broadening due to intermolecular forces is minimized, allowing for a more accurate comparison with theoretical calculations performed on a single, gaseous molecule. Such a study would provide a more refined dataset for benchmarking computational models of halogenated quinolines.
Theoretical Predictions and Mechanistic Insights into Reactivity and Selectivity
Computational chemistry, particularly Density Functional Theory (DFT), offers profound insights into the reactivity and selectivity of molecules by calculating their electronic properties. The distribution of electron density, the energies of the frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential (MEP) are key determinants of a molecule's chemical behavior.
For quinoline derivatives, the nitrogen atom and the substituted halogen atoms significantly influence the electronic landscape of the molecule. The nitrogen atom generally acts as a Lewis basic site, while the carbon atoms attached to the electronegative chlorine and iodine atoms are expected to be electrophilic.
In the computational study of 5-chloro-7-iodoquinolin-8-ol, the HOMO and LUMO energies were calculated to understand the charge transfer characteristics within the molecule. sid.ir A similar analysis for this compound would reveal the most probable sites for nucleophilic and electrophilic attack. The energy gap between the HOMO and LUMO is a crucial indicator of chemical reactivity; a smaller gap generally implies higher reactivity.
Natural Bond Orbital (NBO) analysis is another powerful computational tool that can provide a detailed picture of the bonding and charge distribution. For 5-chloro-7-iodoquinolin-8-ol, NBO analysis was performed to understand the intramolecular interactions. sid.ir A similar analysis on this compound would quantify the charge on each atom, providing a more nuanced understanding of its reactivity.
The molecular electrostatic potential (MEP) map visually represents the electron density around the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For halogenated quinolines, the regions around the nitrogen atom are typically electron-rich (negative potential), while the areas around the C-Cl and C-I bonds would exhibit a more positive potential, making them susceptible to nucleophilic attack.
These theoretical predictions are instrumental in understanding the mechanisms of reactions involving this compound and in predicting the selectivity of its reactions with various reagents. For instance, in nucleophilic aromatic substitution reactions, the positions ortho and para to the nitrogen atom, as well as the carbon atoms bonded to the halogens, are expected to be the most reactive sites.
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing 2-Chloro-7-iodoquinoline with high purity?
- Methodological Answer : Synthesis requires precise control of reaction conditions (e.g., temperature, solvent polarity, and stoichiometry). Use TLC or NMR to monitor reaction progress . Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended. Confirm purity using melting point analysis and HPLC (≥95% purity threshold) .
- Table 1 : Common Characterization Techniques
| Technique | Purpose | Acceptable Threshold |
|---|---|---|
| HPLC | Purity verification | ≥95% |
| NMR | Structural confirmation | δ-values ±0.1 ppm |
| Elemental Analysis | Empirical formula validation | ±0.4% deviation |
| Adapted from peer-reviewed protocols . |
Q. How should researchers design experiments to assess the reactivity of this compound in cross-coupling reactions?
- Methodological Answer : Use the PICO framework (Population: substrate; Intervention: reaction conditions; Comparison: control reactions; Outcome: yield/selectivity) . Screen catalysts (e.g., Pd(PPh₃)₄), bases (K₂CO₃, Cs₂CO₃), and solvents (DMF, THF) systematically. Track kinetic profiles via in-situ IR spectroscopy .
Q. What are the best practices for conducting a literature review on this compound’s applications?
- Methodological Answer : Prioritize peer-reviewed journals (e.g., J. Org. Chem.) and databases (SciFinder, Reaxys). Use Boolean operators (e.g., "this compound AND Suzuki coupling") and filter by publication date (last 10 years) . Cross-reference citations in seminal papers to identify knowledge gaps.
Advanced Research Questions
Q. How can contradictory spectral data (e.g., NMR vs. X-ray crystallography) for this compound derivatives be resolved?
- Methodological Answer : Perform multi-technique validation :
Compare experimental NMR shifts with DFT-calculated values (Gaussian or ORCA software) .
Analyze X-ray crystallography data for crystal packing effects that may distort solution-phase NMR results .
Use DOSY NMR to assess aggregation states in solution .
- Table 2 : Discrepancy Resolution Workflow
| Step | Technique | Purpose |
|---|---|---|
| 1 | DFT Calculations | Predict theoretical shifts |
| 2 | Variable-Temperature NMR | Detect dynamic effects |
| 3 | SC-XRD | Confirm solid-state structure |
| Adapted from conflict-resolution frameworks . |
Q. What strategies optimize the regioselectivity of halogen displacement in this compound?
- Methodological Answer : Employ steric/electronic tuning :
- Introduce electron-withdrawing groups (EWGs) to enhance iodine’s leaving capacity .
- Use DFT-based transition state modeling (e.g., Gaussian) to predict activation barriers for Cl vs. I substitution .
- Validate with Hammett plots to correlate substituent effects with reaction rates .
Q. How should researchers address ethical and technical challenges in sharing spectral data for this compound derivatives?
- Methodological Answer : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable):
- Deposit raw NMR (FID files), HPLC chromatograms, and crystallographic data (.cif files) in repositories like Zenodo or ChemRxiv .
- Include metadata (e.g., solvent, temperature) to ensure reproducibility .
- For sensitive data, use de-identification protocols per GDPR/IRB guidelines .
Hypothesis-Driven Research
Q. How to formulate a testable hypothesis about this compound’s biological activity?
- Methodological Answer : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant):
- Example: "Substituting iodine with a trifluoromethyl group will enhance binding affinity to kinase X due to increased hydrophobic interactions."
- Validate via molecular docking (AutoDock Vina) and SPR binding assays .
Data Contradiction Analysis
Q. What statistical methods are appropriate for reconciling inconsistent yield data in scale-up syntheses?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
